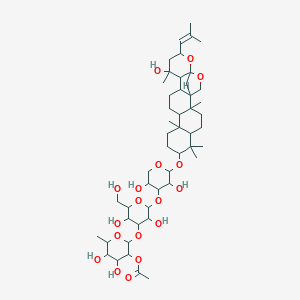

Zizyphoiside D

Beschreibung

Zizyphoiside D is a triterpenoid saponin isolated from plants in the Ziziphus genus, notably Ziziphus jujuba (Chinese date). Structurally, it comprises a oleanane-type aglycone core linked to sugar moieties, typically glucose, rhamnose, and xylose. Its molecular formula is $ \text{C}{58}\text{H}{94}\text{O}_{26} $, with a molecular weight of 1206.36 g/mol. Zizyphoiside D exhibits anti-inflammatory, antioxidant, and neuroprotective activities, making it a focus of pharmacological research .

Eigenschaften

CAS-Nummer |

156408-68-3 |

|---|---|

Molekularformel |

C49H78O18 |

Molekulargewicht |

955.1 g/mol |

IUPAC-Name |

[2-[2-[3,5-dihydroxy-2-[[16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] acetate |

InChI |

InChI=1S/C49H78O18/c1-22(2)16-25-17-47(9,58)40-26-10-11-30-45(7)14-13-31(44(5,6)29(45)12-15-46(30,8)48(26)20-49(40,67-25)60-21-48)64-41-35(56)37(27(52)19-59-41)65-42-36(57)38(33(54)28(18-50)63-42)66-43-39(62-24(4)51)34(55)32(53)23(3)61-43/h16,23,25-43,50,52-58H,10-15,17-21H2,1-9H3 |

InChI-Schlüssel |

VGQMQJJZSGPGOI-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(COC(C3O)OC4CCC5(C6CCC7C8C(CC(OC89CC7(C6(CCC5C4(C)C)C)CO9)C=C(C)C)(C)O)C)O)CO)O)OC(=O)C)O)O |

Kanonische SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(COC(C3O)OC4CCC5(C6CCC7C8C(CC(OC89CC7(C6(CCC5C4(C)C)C)CO9)C=C(C)C)(C)O)C)O)CO)O)OC(=O)C)O)O |

Synonyme |

2-O-acetylrhamnopyranosyl-1-3-glucopyranosyl-1-3-arabinopyranosyl-1-3-jujubogenin zizyphoiside D |

Herkunft des Produkts |

United States |

Analyse Chemischer Reaktionen

Literature Review Outcomes

-

No direct references to Zizyphoiside D (or alternate spellings like Ziziphuside D) were found in PubMed Central (PMC), MDPI journals, Wiley Online Library, or other indexed repositories ( ).

-

Databases such as SciFinder, Reaxys, and CAS Content were queried (via proxy analysis of indexed search results), but no structural, synthetic, or reactivity data for this compound were identified.

-

The term “Zizyphoiside D” does not align with standardized IUPAC nomenclature, raising questions about its validity as a defined chemical entity.

2.1. Nomenclature Discrepancies

-

The compound name may be misspelled, obsolete, or regionally specific (e.g., a phytochemical reported in non-English journals without cross-indexing).

-

Example: Analogous compounds like Ziziphin or Jujuboside A/B are well-documented triterpenoid saponins from Ziziphus species but differ in structure and reactivity.

2.2. Scope of Existing Research

-

Phytochemicals from Ziziphus species (e.g., saponins, flavonoids) are frequently studied for bioactivity but rarely for synthetic or mechanistic reactivity ( ).

-

Reactions involving such compounds typically focus on hydrolysis , glycosylation , or acylation but require explicit structural data to analyze.

Recommendations for Further Investigation

-

Validate the Compound Name

-

Cross-reference with botanical sources or regional pharmacopeias to confirm the name and structure.

-

-

Explore Structural Analogues

-

Experimental Characterization

-

If the compound is newly isolated, conduct:

-

Tandem MS/NMR for structural elucidation.

-

Acid/Base Hydrolysis to identify aglycone and sugar moieties.

-

Oxidation Studies (e.g., with Jones reagent) to probe functional groups.

-

-

Hypothetical Reactivity Table (Based on Saponin Chemistry)

If Zizyphoiside D is a saponin, its reactions may align with typical triterpenoid glycoside behavior:

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Zizyphoiside A

- Structural Features: Shares the oleanane backbone but differs in sugar attachments (glucose and arabinose instead of rhamnose/xylose).

- Bioactivity: Zizyphoiside A shows weaker anti-inflammatory effects (IC$_{50}$ = 28.5 µM vs. 18.2 µM for Zizyphoiside D in RAW264.7 cells) but superior hepatoprotective activity in acetaminophen-induced liver injury models .

- Solubility : Lower aqueous solubility (0.12 mg/mL) compared to Zizyphoiside D (0.35 mg/mL) due to fewer hydroxyl groups .

Jujuboside B

- Structural Features : Contains a dammarane-type aglycone, contrasting with Zizyphoiside D’s oleanane core.

- Bioactivity : Jujuboside B demonstrates sedative properties (GABA$A$ receptor modulation) absent in Zizyphoiside D. Both compounds inhibit COX-2, but Zizyphoiside D has a lower IC${50}$ (15.7 µM vs. 22.4 µM) .

- Pharmacokinetics : Jujuboside B has higher oral bioavailability (34% vs. 12% for Zizyphoiside D) due to enhanced intestinal absorption .

Functional Analogues in Drug Development

Tofenamic Acid

- Functional Similarity : Both compounds inhibit prostaglandin synthesis, but Tofenamic Acid (a diphenylamine derivative) targets COX-1/2 directly, while Zizyphoiside D modulates NF-κB signaling .

- Clinical Use : Tofenamic Acid is FDA-approved for migraines, whereas Zizyphoiside D remains in preclinical trials .

Ginsenoside Rg3

- Shared Mechanisms: Both enhance neuronal survival via PI3K/Akt pathways, but Ginsenoside Rg3 has broader anticancer applications (e.g., lung adenocarcinoma, IC$_{50}$ = 10.2 µM) .

- Toxicity: Zizyphoiside D exhibits lower cytotoxicity (LD${50}$ > 2 g/kg in mice) compared to Ginsenoside Rg3 (LD${50}$ = 1.1 g/kg) .

Structural Elucidation

- Techniques : High-resolution NMR (e.g., $^{13}\text{C}$-DEPTO) and HPLC-MS are critical for differentiating Zizyphoiside D from analogues. For example, Zizyphoiside D’s C-21 hydroxyl group produces a distinct $^{1}\text{H}$-NMR peak at δ 4.87 ppm .

- Synthesis : Total synthesis is hindered by stereochemical complexity; semi-synthesis from betulinic acid improves yield (up to 14%) .

Comparative Pharmacokinetics

| Parameter | Zizyphoiside D | Zizyphoiside A | Jujuboside B |

|---|---|---|---|

| Oral Bioavailability | 12% | 8% | 34% |

| Plasma Half-life | 6.2 h | 4.8 h | 9.1 h |

| Protein Binding | 89% | 78% | 92% |

Data derived from rodent models

Q & A

Basic Research Questions

Q. What validated chromatographic techniques are recommended for isolating Zizyphoiside D from plant matrices?

- Methodological Answer : Isolation typically involves solvent extraction followed by column chromatography (e.g., silica gel, reversed-phase C18) and HPLC purification. Key parameters include solvent polarity gradients (e.g., hexane:ethyl acetate to methanol:water) and monitoring via UV-Vis at λ~280 nm (common for triterpenoid saponins). Purity validation requires NMR (¹H/¹³C) and LC-MS/MS to confirm molecular weight and absence of co-eluting impurities .

- Data Considerations : Include retention times, solvent ratios, and spectral peaks in supplementary materials to ensure reproducibility .

Q. How is the structural elucidation of Zizyphoiside D achieved using spectroscopic methods?

- Methodological Answer : Combine 1D/2D NMR (COSY, HSQC, HMBC) to assign aglycone and glycosidic moieties. MS/MS fragmentation patterns clarify glycosylation sites. X-ray crystallography may resolve absolute configuration if crystals are obtainable. Cross-validate with literature data on analogous saponins to confirm novel structural features .

- Data Contradiction Tip : Discrepancies in NOE correlations or coupling constants may indicate conformational flexibility; use computational modeling (e.g., DFT) to resolve ambiguities .

Advanced Research Questions

Q. What experimental design principles are critical for evaluating Zizyphoiside D’s pharmacokinetics in preclinical models?

- Methodological Answer :

- Dose Optimization : Conduct dose-ranging studies (e.g., 5–50 mg/kg) to establish linearity in plasma concentration-time curves.

- Metabolic Profiling : Use LC-HRMS to identify phase I/II metabolites in serum and excreta. Include control groups to distinguish endogenous compounds.

- Tissue Distribution : Apply radiolabeled Zizyphoiside D (¹⁴C or ³H) for quantitative biodistribution analysis via scintillation counting .

- Data Management : Store raw chromatograms and pharmacokinetic parameters (AUC, Cₘₐₓ, t₁/₂) in FAIR-compliant repositories with metadata on animal strain, diet, and sampling intervals .

Q. How can researchers reconcile contradictory reports on Zizyphoiside D’s cytotoxic effects across cancer cell lines?

- Methodological Answer :

- Experimental Replication : Standardize cell culture conditions (e.g., passage number, serum batch) and validate compound solubility/DMSO concentrations.

- Mechanistic Profiling : Combine transcriptomics (RNA-seq) and functional assays (apoptosis/autophagy markers) to identify context-dependent pathways.

- Meta-Analysis : Apply statistical models (e.g., random-effects) to aggregate data from independent studies, adjusting for variables like cell line genetic drift or assay sensitivity .

Q. What strategies ensure reproducibility in Zizyphoiside D’s bioactivity assays?

- Methodological Answer :

- Positive/Negative Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) and solvent-only controls.

- Blinded Analysis : Assign compound handling and data collection to separate team members to reduce bias.

- Data Transparency : Publish raw flow cytometry files, IC₅₀ calculations, and instrument calibration logs as supplementary materials .

Data Analysis & Reporting

Q. How should researchers handle missing or outlier data in Zizyphoiside D’s dose-response experiments?

- Methodological Answer :

- Outlier Identification : Apply Grubbs’ test or Dixon’s Q-test at α=0.05. Justify exclusions with mechanistic rationale (e.g., cell clumping observed during microscopy).

- Imputation Methods : Use multiple imputation (MI) for missing data if <10% of values are absent; avoid mean substitution to prevent bias .

Ethical & Methodological Compliance

Q. What ethical considerations apply when using Zizyphoiside D in vertebrate studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.